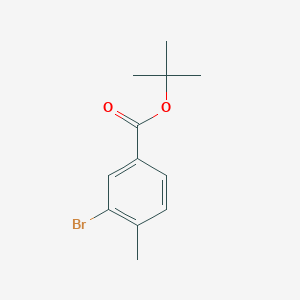

Tert-butyl 3-bromo-4-methylbenzoate

Übersicht

Beschreibung

Tert-butyl 3-bromo-4-methylbenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and have been studied for their reactivity and potential applications in different chemical reactions. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator in the direct α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, bismuth-based cyclic synthesis has been employed to create 3,5-di-tert-butyl-4-hydroxybenzoic acid, which involves C-H bond activation and CO2 insertion chemistry . Electrochemical reduction in the presence of carbon dioxide has also been used to mediate aryl radical cyclization with alkyne, followed by tandem carboxylation, using methyl 4-tert-butylbenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl benzoate derivatives can be complex, with the potential for various electronic and steric effects due to substituents on the benzene ring. For example, the structure of tert-butyl aroylperbenzoates has been studied using laser flash photolysis (LFP), revealing insights into the kinetics of their singlet and triplet states and the corresponding aroylphenyl radicals . The presence of tert-butyl groups can influence the stability and reactivity of these radicals.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives participate in a range of chemical reactions. TBPB has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction . Aryl radical cyclization with alkyne followed by tandem carboxylation has been achieved in the presence of carbon dioxide using methyl 4-tert-butylbenzoate . These reactions demonstrate the versatility of tert-butyl benzoate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives are influenced by the tert-butyl group and other substituents on the benzene ring. The steric bulk of the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. The electronic effects of substituents can alter the acidity, basicity, and reactivity of the benzoate moiety. For example, the synthesis of hydrazide-hydrazones of 4-tert-butylbenzoic acid has shown promising antibacterial activity against Bacillus spp., indicating the potential biological applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Related Compounds

Tert-butyl 3-bromo-4-methylbenzoate is used in synthesizing related chemical compounds. For instance, 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a derivative, was synthesized with an overall yield of 63.7% by treating 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid (Lai Yi, 2003).

Facilitating Chemical Reactions

Tert-butyl perbenzoate, a related compound, acts as a substitute for benzoquinone in Fujiwara-Moritani reactions between acetanilides and butyl acrylate under homogeneous conditions, enhanced further by including Cu(OAc)2 as a cocatalyst (Xinzhu Liu, K. K. Hii, 2011).

Chemical Properties and Behavior

Investigating Chemical Behavior

The study of tert-butyl aroylperbenzoates, which are closely related to tert-butyl 3-bromo-4-methylbenzoate, provides insights into their chemical behavior under laser flash photolysis. These studies reveal the kinetics of their singlet and triplet states, as well as the behavior of aroylphenyl radicals (B. S. and D. Neckers, 2004).

Studying Steric Effects

Steric effects and steric hindrance to resonance in tert-butylbenzoic acids, which are structurally similar to tert-butyl 3-bromo-4-methylbenzoate, have been investigated. These studies focus on understanding the impact of the tert-butyl group on the chemical properties of the compound (J. Kulhanek et al., 1999).

Applications in Material Science

- Synthesis of Metal Complexes: Research includes the use of related compounds in synthesizing metal complexes. For example, a Schiff-base proligand was prepared using a compound structurally related to tert-butyl 3-bromo-4-methylbenzoate, leading to various compounds with different arrangements of metal atoms and nuclearities (Munendra Yadav et al., 2015).

Thermal Properties

- Thermal Decomposition Studies: The thermal decomposition characteristics of tert-butyl peroxybenzoate, a related compound, were studied to understand its stability and reaction under different conditions. This research iscrucial for assessing the safety and handling of such compounds (J. Jiang et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . It’s important to avoid ingestion and inhalation of the compound . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used when handling the compound .

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOLYFYFBRHPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

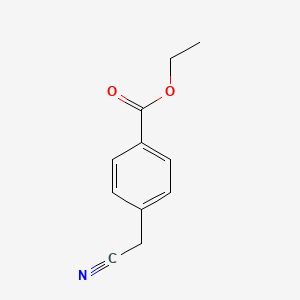

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476526 | |

| Record name | t-butyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromo-4-methylbenzoate | |

CAS RN |

160952-57-8 | |

| Record name | t-butyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

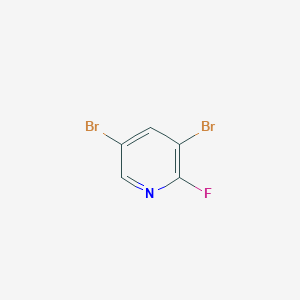

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)